(2R)-1,2-dimethylpiperazine
Overview
Description
“(2R)-1,2-Dimethylpiperazine” is a chemical compound with the CAS Number: 623586-02-7 . It has a molecular weight of 114.19 and its IUPAC name is ®-1,2-dimethylpiperazine . It is typically available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H14N2 . The InChI code is 1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 .
Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It should be stored at 0-8 °C . The density is 0.9±0.1 g/cm3 and the boiling point is 147.0±8.0 °C at 760 mmHg .
Scientific Research Applications
CCR1 Antagonists for Inflammatory Diseases
(2R)-1,2-Dimethylpiperazine derivatives are utilized as CCR1 antagonists in the treatment of inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, showing a superior profile compared to related compounds (Norman, 2006).
Synthesis of Delta-Opioid Receptor Ligands
The compound serves as an intermediate in the synthesis of delta-opioid receptor ligands. A high-yield enantioconvergent synthesis method has been developed for producing this compound, which is crucial for laboratory preparation of these receptor ligands (Janetka et al., 2003).
Discrimination of Geometrical Isomers
This compound is utilized in studies for discriminating the geometrical isomers of dimethylpiperazines. This discrimination is achieved through the analysis of 1 H-Nmr spectral data at various temperatures (Tsutsui et al., 1980).
Synthesis and Characterization
The synthesis of (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl) Piperazine from (2R,5S)-2,5-Dimethylpiperazine has been reported. This synthesis involves salification and monosubstitution reactions, yielding a product with a unique structure (Jian, 2011).
Crystal and Molecular Structure Analysis
The crystal structure of trans-2,5-Dimethylpiperazine has been determined using X-ray methods. This structure analysis is vital for understanding the molecular properties and potential applications of the compound (Okamoto et al., 1982).
Intermediate for Semi-Synthetic Rifamycins
The compound has been synthesized as an intermediate for semi-synthetic rifamycins. This synthesis contributes to the development of new pharmacological agents (Cignarella & Gallo, 1974).
Supramolecular Structure Studies
The compound has been used in the study of the supramolecular structure of complexes, contributing to our understanding of molecular interactions and bonding (Dega-Szafran et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(2R)-1,2-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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